molecular formula C13H16ClF3N2O B2389176 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride CAS No. 1593112-79-8

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride

Cat. No.: B2389176
CAS No.: 1593112-79-8
M. Wt: 308.73
InChI Key: XOUYDKQSDBCJOZ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C13H15F3N2O·HCl It is known for its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, and a diazepane ring

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2-(trifluoromethyl)benzoyl chloride, is prepared by reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride.

    Diazepane Ring Formation: The benzoyl chloride intermediate is then reacted with 1,4-diazepane in the presence of a base such as triethylamine to form the desired product.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The diazepane ring may contribute to the compound’s binding affinity and specificity for certain receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:

    Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.

    Mefloquine: An antimalarial drug with a trifluoromethyl group.

    Bicalutamide: An antiandrogen used in the treatment of prostate cancer, which also features a trifluoromethyl group.

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a diazepane ring, potentially offering distinct biological activities and applications.

Properties

IUPAC Name

1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUYDKQSDBCJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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